molecular formula C17H25BO5 B13722864 2-Ethoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid ethyl ester

2-Ethoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid ethyl ester

Cat. No.: B13722864
M. Wt: 320.2 g/mol
InChI Key: GDIOTALWHUSQMI-UHFFFAOYSA-N
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Description

2-Ethoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid ethyl ester is a chemical compound with the molecular formula C17H25BO5 and a molecular weight of 320.19 g/mol . This compound is known for its unique structure, which includes a boronic acid ester group, making it valuable in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid ethyl ester typically involves the reaction of 2-ethoxybenzoic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a suitable catalyst . The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a base like potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to achieve high yields and purity. The reaction is typically conducted in large reactors with precise control over temperature and pressure to optimize the reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Ethoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid ethyl ester involves its ability to participate in various chemical reactions due to the presence of the boronic acid ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in catalysis and molecular recognition . The compound’s molecular targets and pathways depend on the specific application and the nature of the reaction it undergoes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid ethyl ester is unique due to its specific combination of functional groups, which provides a balance of reactivity and stability. This makes it particularly valuable in synthetic chemistry for forming complex molecules and in applications requiring precise molecular interactions .

Properties

Molecular Formula

C17H25BO5

Molecular Weight

320.2 g/mol

IUPAC Name

ethyl 2-ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

InChI

InChI=1S/C17H25BO5/c1-7-20-14-10-9-12(11-13(14)15(19)21-8-2)18-22-16(3,4)17(5,6)23-18/h9-11H,7-8H2,1-6H3

InChI Key

GDIOTALWHUSQMI-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OCC)C(=O)OCC

Origin of Product

United States

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